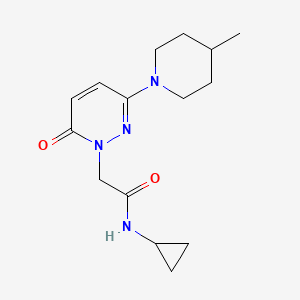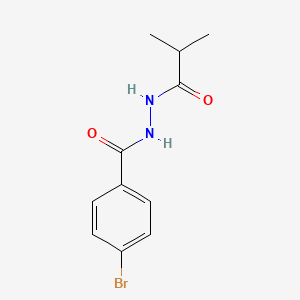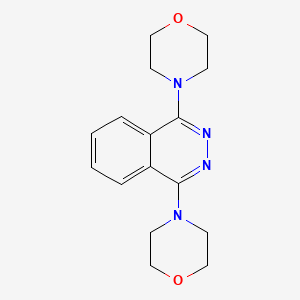![molecular formula C29H29NO3 B12162663 (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B12162663.png)
(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a complex organic molecule characterized by its unique structural components. This compound features a benzoxazole ring, a butoxyphenyl group, and a prop-2-en-1-one moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Aldol Condensation: The key step involves an aldol condensation reaction between the benzoxazole derivative and the appropriate aldehyde or ketone. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-one moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the prop-2-en-1-one moiety to a saturated ketone or alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Epoxides: From oxidation of the prop-2-en-1-one moiety.
Alcohols/Ketones: From reduction reactions.
Substituted Derivatives: From various substitution reactions.
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although specific biological activities would require further empirical validation.
Medicine
In medicine, derivatives of this compound could be explored as potential therapeutic agents. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and reactivity.
作用机制
The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzoxazole ring could facilitate binding to nucleic acids or proteins, while the phenyl groups might enhance lipophilicity, aiding in membrane permeability.
相似化合物的比较
Similar Compounds
(2E)-2-(1,3-benzoxazol-2-yl)-1-phenylprop-2-en-1-one: Lacks the butoxy and isopropyl groups, potentially altering its reactivity and biological activity.
(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one: Contains a methoxy group instead of a butoxy group, which may affect its solubility and reactivity.
Uniqueness
The presence of the butoxy and isopropyl groups in (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one distinguishes it from similar compounds. These groups can influence the compound’s lipophilicity, reactivity, and potential biological interactions, making it a unique candidate for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
属性
分子式 |
C29H29NO3 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC 名称 |
(E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C29H29NO3/c1-4-5-18-32-24-16-14-23(15-17-24)28(31)25(19-21-10-12-22(13-11-21)20(2)3)29-30-26-8-6-7-9-27(26)33-29/h6-17,19-20H,4-5,18H2,1-3H3/b25-19- |
InChI 键 |
YBODEBHEIYPRLC-PLRJNAJWSA-N |
手性 SMILES |
CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)C(C)C)/C3=NC4=CC=CC=C4O3 |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)C(C)C)C3=NC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide](/img/structure/B12162585.png)
![4-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B12162587.png)

![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12162609.png)
![7,8-dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one](/img/structure/B12162618.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12162627.png)
![1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide](/img/structure/B12162631.png)


![Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo-](/img/structure/B12162638.png)
![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12162641.png)



